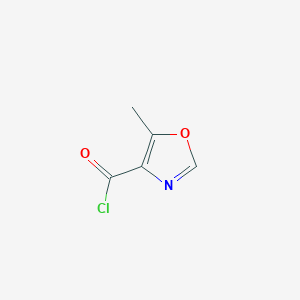
5-methyl-1,3-oxazole-4-carbonyl Chloride
Descripción general
Descripción
5-Methyl-1,3-oxazole-4-carbonyl Chloride is an organic compound with the molecular formula C5H4ClNO2 and a molecular weight of 145.54 . It is used as an intermediate in the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles.
Molecular Structure Analysis
The molecular structure of 5-methyl-1,3-oxazole-4-carbonyl Chloride consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The carbonyl chloride group is attached to the fourth carbon atom of the ring, and a methyl group is attached to the fifth carbon atom .Physical And Chemical Properties Analysis
5-Methyl-1,3-oxazole-4-carbonyl Chloride is a colorless, volatile liquid. It has a predicted density of 1.445±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Oxazole Derivatives
Oxazoles are essential heterocyclic compounds with diverse biological activities. Researchers have explored the use of 5-MeOCOCl as a precursor for synthesizing various oxazole derivatives. Notably, magnetic nanocatalysts have been employed for efficient and eco-friendly synthesis. These nanocatalysts exhibit high stability, easy surface modification, and simple separation using an external magnet . By leveraging 5-MeOCOCl, chemists can access functionalized [1,3]-oxazoles and 1H-pyrrolo-[1,3]-oxazoles.
Antibacterial and Antifungal Agents
Oxazole derivatives, including those derived from 5-MeOCOCl, have demonstrated antibacterial and antifungal properties. These compounds inhibit microbial growth and hold promise for developing novel therapeutic agents . Researchers continue to explore their potential in combating infectious diseases.
Anticancer Compounds
The pharmacological activities of oxazole derivatives extend to anticancer effects. 5-MeOCOCl-based compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis . Their unique structural features make them attractive candidates for further investigation in cancer therapy.
Materials Science and Nanotechnology
Beyond biological applications, 5-MeOCOCl derivatives find utility in materials science. Their unique reactivity allows for functionalization of surfaces, leading to applications in nanotechnology, thin films, and coatings.
Hou, J., & Kazemi, M. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Research on Chemical Intermediates, 50(3), 1845–1872. Link Hossaini, Z., & Abdolmohammadi, S. (2021). 1,3,4-oxadiazole and thiazolidine-2,4-dione based derivatives as potential anti-cancer scaffolds: A review. BioInterface Research in Applied Chemistry, 11(6), 20695–837124. Link Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines. (2016). Chemistry of Heterocyclic Compounds, 52(11), 651–662. Link
Propiedades
IUPAC Name |
5-methyl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZILNYHDBBHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294226 | |
| Record name | 5-Methyl-4-oxazolecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1,3-oxazole-4-carbonyl Chloride | |
CAS RN |
914637-76-6 | |
| Record name | 5-Methyl-4-oxazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-oxazolecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)
![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)


